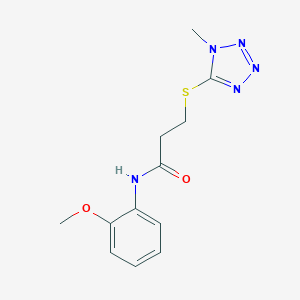![molecular formula C19H19N3OS2 B270011 N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B270011.png)
N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide, also known as DT-13, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research, drug development, and neuropharmacology.
作用機序
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cancer cell growth and survival. N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide inhibits the phosphorylation of Akt and mTOR, which leads to the downregulation of various downstream targets involved in cell proliferation and survival. N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide also activates the AMPK signaling pathway, which is known to induce apoptosis and inhibit cell growth.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells, which leads to the activation of the mitochondrial apoptotic pathway. N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide also inhibits the expression of various pro-inflammatory cytokines, including TNF-α and IL-6, which are involved in cancer progression and metastasis. In addition, N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to improve glucose metabolism and insulin sensitivity in obese mice, which suggests its potential applications in the treatment of metabolic disorders.
実験室実験の利点と制限
One of the major advantages of N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is its broad-spectrum anticancer activity, which makes it a promising candidate for the development of novel anticancer drugs. N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide also has a relatively low toxicity profile, which makes it a safer alternative to conventional chemotherapy drugs. However, one of the limitations of N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is its poor solubility in water, which can hinder its bioavailability and efficacy in vivo. Another limitation is the lack of studies on the long-term effects of N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide on normal cells and tissues.
将来の方向性
There are several future directions for the research on N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide. One of the potential applications of N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to improve cognitive function and memory in animal models of these diseases. Another future direction is the development of N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide derivatives with improved solubility and bioavailability. These derivatives can potentially enhance the efficacy and safety of N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide in vivo. Finally, further studies are needed to investigate the long-term effects of N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide on normal cells and tissues, as well as its potential applications in the treatment of metabolic disorders.
合成法
N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-phenyl-1,3-thiazole-2-amine with 4-dimethylaminobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting intermediate is then reacted with 2-chloroacetamide in the presence of potassium carbonate and DMF to yield N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide. This synthesis method has been optimized to yield high purity and yield of N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide.
科学的研究の応用
N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide exerts its anticancer effects by inducing apoptosis and cell cycle arrest in cancer cells. In addition, N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
特性
製品名 |
N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
|---|---|
分子式 |
C19H19N3OS2 |
分子量 |
369.5 g/mol |
IUPAC名 |
N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H19N3OS2/c1-22(2)16-10-8-15(9-11-16)20-18(23)13-25-19-21-17(12-24-19)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,20,23) |
InChIキー |
VLNZWDWIBJJYSY-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)C3=CC=CC=C3 |
正規SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B269931.png)
![N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-2-[5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide](/img/structure/B269932.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269933.png)
![2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B269935.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B269937.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B269938.png)
![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B269943.png)
![1-({[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B269944.png)
![N,N-dimethyl-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269945.png)

![4,5-Dimethyl-2-[2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester](/img/structure/B269950.png)


![N-(2-chlorophenyl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269956.png)